![molecular formula C11H9FN4 B1482882 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098137-75-6](/img/structure/B1482882.png)
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, which may vary depending on the specific synthetic route employed. Researchers have reported various methods for its preparation, including condensation reactions , cyclization , and functional group transformations . Detailed synthetic pathways can be found in relevant literature .
Scientific Research Applications
Medicine
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: may have potential applications in medicine due to its structural characteristics. Compounds with similar structures have been explored for their pharmacological properties, including their use as intermediates in the synthesis of more complex molecules that could act as therapeutic agents .
Agriculture
In agriculture, this compound could be investigated for its role in the development of new pesticides or herbicides. Its pyrazole moiety is a common feature in many agrochemicals, suggesting that it could interact with specific enzymes or receptors in pests or weeds .
Material Science
The compound’s potential applications in material science could involve the creation of novel polymers or coatings. The presence of a nitrile group allows for further chemical modifications, which could lead to materials with unique properties such as enhanced durability or chemical resistance .
Environmental Science
Environmental science could benefit from the use of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile in the detection and analysis of environmental pollutants. Its chemical structure could be tailored to bind selectively to certain contaminants, aiding in their identification and quantification .
Biochemistry
In biochemistry, this compound might serve as a building block for the synthesis of biomolecules or as a probe in enzymatic studies. The fluorine atom in its structure could be particularly useful in ^19F NMR spectroscopy, providing insights into the molecular environment in biological systems .
Pharmacology
Pharmacologically, 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile could be explored for its potential as a lead compound in drug discovery. Its unique structure might interact with biological targets, leading to the development of new drugs with specific actions .
properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-4-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-3-6-16-8-10(7-13)11(15-16)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBPCAHIUXEXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C#N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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